
1-Ethyl-1H-benzoimidazol-2-ylamine
Übersicht
Beschreibung
1-Ethyl-1H-benzoimidazol-2-ylamine is a heterocyclic compound with the molecular formula C9H11N3 and a molecular weight of 161.2 g/mol . It is a derivative of benzimidazole, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-benzoimidazol-2-ylamine can be synthesized through the condensation of 1,2-phenylenediamine with ethylamine under acidic conditions . The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Ethylamine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
a. Modulation of Ion Channels
1-Ethyl-1H-benzoimidazol-2-ylamine has been identified as a modulator of small-conductance calcium-activated potassium channels (SK channels). These channels play critical roles in neuronal excitability and synaptic transmission. The compound's ability to influence these channels makes it a candidate for developing therapies for neurological disorders. Specifically, it could be used to treat conditions where modulation of neuronal excitability is beneficial, such as epilepsy or chronic pain syndromes .
b. Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit anticancer properties. They have been shown to target various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of microtubule dynamics or interference with DNA replication processes .
Diagnostic Applications
a. Diagnostic Tools
The compound has potential applications as a diagnostic tool in medical imaging. Its derivatives have been explored for use as radio tracers in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. This application is particularly relevant for monitoring diseases that involve altered cellular metabolism, such as cancer .
Immunological Applications
a. Toll-Like Receptor Agonism
this compound has been studied for its agonistic activity on Toll-like receptor 8 (TLR8). TLRs are crucial components of the immune system that recognize pathogens and activate immune responses. Compounds that selectively activate TLR8 can enhance the production of pro-inflammatory cytokines, making them promising candidates for vaccine adjuvants . This application is particularly relevant for improving immune responses in vulnerable populations, such as the elderly or immunocompromised individuals.
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with o-phenylenediamine under controlled conditions . Its chemical structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1H-benzoimidazol-2-ylamine involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with DNA or proteins, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-benzoimidazol-2-ylamine
- 1-Propyl-1H-benzoimidazol-2-ylamine
- 1-Butyl-1H-benzoimidazol-2-ylamine
Comparison: 1-Ethyl-1H-benzoimidazol-2-ylamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Biologische Aktivität
1-Ethyl-1H-benzoimidazol-2-ylamine (CAS No. 1622-58-8) is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and data.
This compound has the molecular formula C9H11N3 and a molecular weight of 161.2 g/mol. It can be synthesized through the condensation of 1,2-phenylenediamine with ethylamine under acidic conditions. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain benzimidazole derivatives showed notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities demonstrated minimum inhibitory concentration (MIC) values as low as 25 µg/ml against Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/ml) | Target Bacteria |
---|---|---|
This compound | TBD | S. aureus, E. coli |
Benzimidazole Derivative A | 25 | S. aureus |
Benzimidazole Derivative B | 50 | E. coli |
Anticancer Properties
The anticancer potential of benzimidazole derivatives has also been explored extensively. Studies have shown that these compounds can inhibit cancer cell proliferation by interfering with various cellular pathways. For example, certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .
In a comparative study, several benzimidazole derivatives were tested against cancer cell lines, revealing that some exhibited IC50 values lower than standard chemotherapeutics.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | HeLa (Cervical Cancer) |
Benzimidazole Derivative C | 5 | MCF7 (Breast Cancer) |
Benzimidazole Derivative D | 10 | A549 (Lung Cancer) |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly in targeting enzymes involved in critical metabolic pathways such as the non-mevalonate pathway. This pathway is essential for the biosynthesis of isoprenoids in various pathogens . Inhibitors of this pathway can potentially serve as anti-infective agents.
Recent studies have demonstrated that certain benzimidazole derivatives can selectively inhibit enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase), which is crucial in the MEP pathway .
Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of substituted benzimidazoles, including this compound, for their antimicrobial activity against clinical isolates. The results indicated promising antimicrobial efficacy, particularly against resistant strains of bacteria.
Case Study 2: Anticancer Activity
In a recent pharmacological review, a library of benzimidazole derivatives was synthesized and tested against various cancer cell lines. Compounds similar to this compound exhibited significant cytotoxic effects, suggesting their potential as lead compounds in anticancer drug development .
Eigenschaften
IUPAC Name |
1-ethylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOCOHSUICOLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344225 | |
Record name | 1-Ethyl-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-58-8 | |
Record name | 1-Ethyl-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.